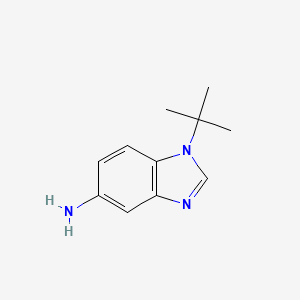

![molecular formula C12H9FN2OS B2700004 (Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 865248-79-9](/img/structure/B2700004.png)

(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

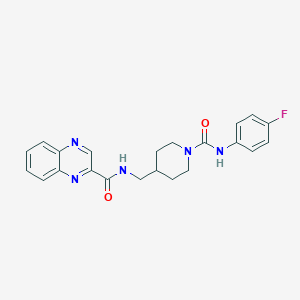

The compound is a derivative of benzo[d]thiazol-2(3H)-imine, which is a class of organic compounds known for their diverse chemical properties . The specific compound you mentioned has a fluoro group and a prop-2-yn-1-yl group attached to the benzothiazole ring .

Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzothiazole core with a fluoro group at the 4-position and a prop-2-yn-1-yl group at the 3-position .Wissenschaftliche Forschungsanwendungen

Metabolic Stability and Inhibition Efficacy

The compound has been studied for its role in improving metabolic stability and efficacy as an inhibitor of PI3Kα and mTOR, crucial targets for cancer therapy. Efforts to mitigate metabolic deacetylation have led to the exploration of heterocyclic analogues, showing similar in vitro potency and in vivo efficacy with minimal metabolic degradation (Stec et al., 2011).

Antimicrobial Applications

Research on substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives has unveiled promising antimicrobial properties. These compounds have shown good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains, highlighting their potential in addressing antimicrobial resistance (Anuse et al., 2019).

Photovoltaic and NLO Applications

Studies on benzothiazolinone acetamide analogs have revealed their potential in photovoltaic efficiency modeling and as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibit good light harvesting efficiency (LHE) and favorable properties for use in photovoltaic cells. Additionally, their non-linear optical (NLO) activity has been investigated, indicating significant second-order hyperpolarizability values (Mary et al., 2020).

Kinase Inhibition and Anticancer Activity

The exploration of thiazolyl N-benzyl-substituted acetamide derivatives for their Src kinase inhibitory and anticancer activities has shown promising results. These derivatives have demonstrated significant inhibition of cell proliferation in various cancer cell lines, offering insights into the structure-activity relationship critical for designing potent anticancer agents (Fallah-Tafti et al., 2011).

Solvation and Drug Delivery Applications

The novel aldose reductase inhibitor SE415, related structurally to the compound , has been studied for its solvation properties in PEG 400 + water mixtures. This research supports the drug's enhanced oral absorption and potential in managing diabetes mellitus and associated complications (Hussain et al., 2022).

Eigenschaften

IUPAC Name |

N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2OS/c1-3-7-15-11-9(13)5-4-6-10(11)17-12(15)14-8(2)16/h1,4-6H,7H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSMPZMXMACBHCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N=C1N(C2=C(C=CC=C2S1)F)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2699924.png)

![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2699927.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide](/img/structure/B2699928.png)

![3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide](/img/structure/B2699929.png)

![methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate](/img/no-structure.png)

![4-[6-(Pyridin-4-yl)decan-5-yl]pyridine](/img/structure/B2699932.png)

![3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide hydrochloride](/img/structure/B2699933.png)

![Benzo[d]thiazol-2-ylmethyl 4-phenoxybenzoate](/img/structure/B2699942.png)